![molecular formula C11H8F3NO4 B12883411 (5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 918543-53-0](/img/structure/B12883411.png)
(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazolidine family. This compound is characterized by its five-membered ring structure containing both nitrogen and oxygen atoms. The presence of the trifluoromethyl group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid typically involves the condensation of chiral amino alcohols with aldehydes or ketones. One common method includes the use of α-trifluoromethylated methyl isocyanide and a polar double bond in the presence of silver carbonate (Ag2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as catalysts . The reaction conditions are carefully controlled to ensure the formation of the desired oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted oxazolidines.
Aplicaciones Científicas De Investigación
(S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The oxazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidine: A parent compound with a similar ring structure but without the trifluoromethyl group.
Oxazoline: An unsaturated analogue of oxazolidine with different chemical properties.
Thiazolidine: A sulfur-containing analogue with distinct biological activities.
Uniqueness
The presence of the trifluoromethyl group in (S)-2-Oxo-3-(3-(trifluoromethyl)phenyl)oxazolidine-5-carboxylic acid imparts unique chemical and biological properties, making it more potent in certain applications compared to its analogues. This structural feature enhances its stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Número CAS |
918543-53-0 |
|---|---|
Fórmula molecular |
C11H8F3NO4 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)6-2-1-3-7(4-6)15-5-8(9(16)17)19-10(15)18/h1-4,8H,5H2,(H,16,17)/t8-/m0/s1 |
Clave InChI |
IHVTWJKOXIXBCF-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
SMILES canónico |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


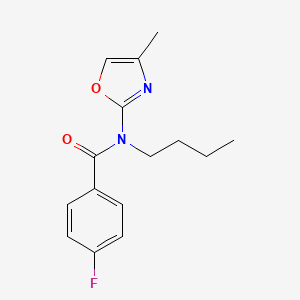
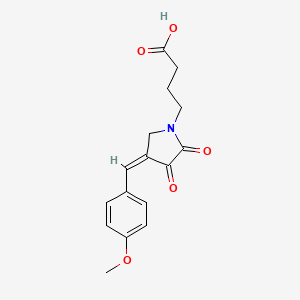
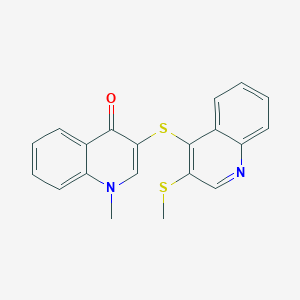
methyl butanoate](/img/structure/B12883359.png)
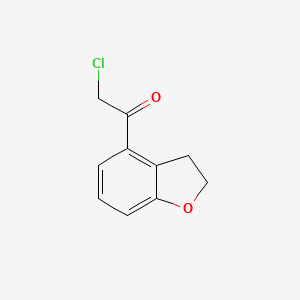
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12883368.png)
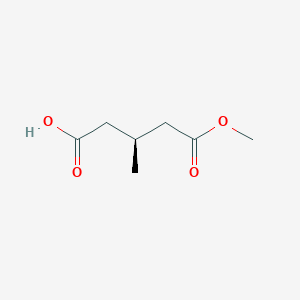
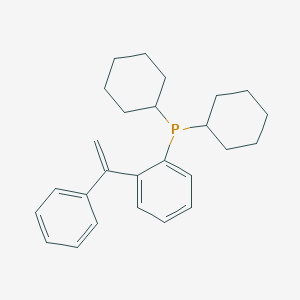
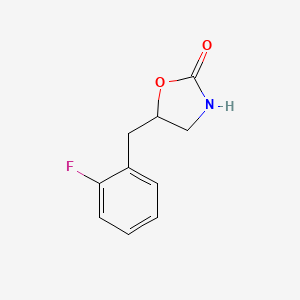



![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
